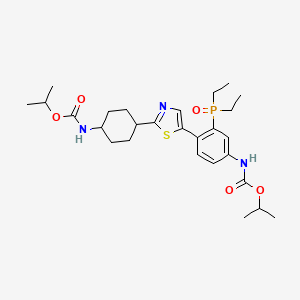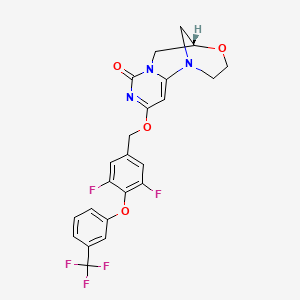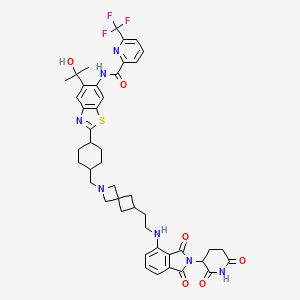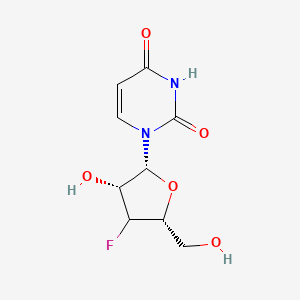
1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione typically involves multiple steps, starting from a suitable sugar derivative and a pyrimidine base. The key steps may include:
Glycosylation: The attachment of the sugar moiety to the pyrimidine base.
Fluorination: Introduction of the fluorine atom at the 3-position of the sugar.
Deoxygenation: Removal of the hydroxyl group to form the deoxy derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of the pyrimidine ring.
Substitution: Substitution reactions at the fluorine or other positions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce different functional groups.
Scientific Research Applications
1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on nucleic acid synthesis and function.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This may lead to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleoside analogs such as:
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl-5-iodouracil: Another fluorinated nucleoside analog.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosylcytosine: A cytosine analog with similar properties.
Uniqueness
1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione is unique due to its specific structure, which may confer distinct biological activities and chemical properties compared to other nucleoside analogs.
Properties
Molecular Formula |
C9H11FN2O5 |
|---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6?,7+,8-/m1/s1 |
InChI Key |
FVBOTRDLABQYMI-PDVZPSIWSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)F)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
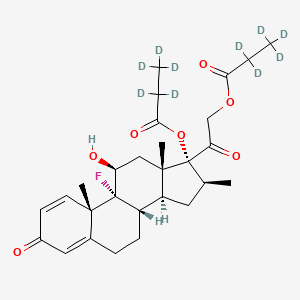

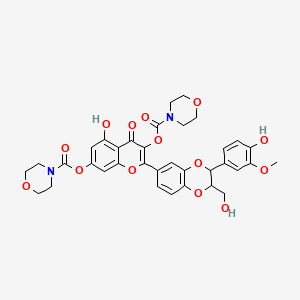
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)
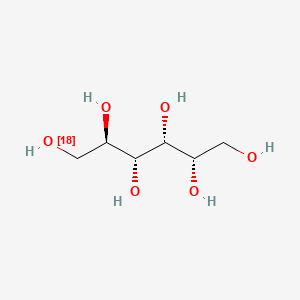

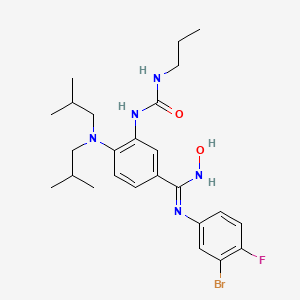
![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
